Structural and Physicochemical Profiling of 4-(Azetidin-3-yl)cyclohexane-1-carboxylic Acid: A Technical Guide for Modern Drug Discovery
Structural and Physicochemical Profiling of 4-(Azetidin-3-yl)cyclohexane-1-carboxylic Acid: A Technical Guide for Modern Drug Discovery
Introduction: The "Escape from Flatland" Paradigm
In contemporary medicinal chemistry, the transition from planar, sp2-hybridized aromatic systems to three-dimensional, sp3-rich scaffolds is a critical strategy for mitigating attrition rates in clinical development. Within this paradigm, 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid has emerged as a highly valuable bifunctional building block. By combining a rigid cyclohexane spacer with a strained, four-membered azetidine heterocycle, this molecule offers a unique structural profile that enhances metabolic stability, aqueous solubility, and target specificity[1].
As a Senior Application Scientist, I have structured this technical whitepaper to provide drug development professionals with an authoritative analysis of this compound's chemical structure, molecular weight, physicochemical properties, and the self-validating methodologies required for its synthesis and integration into lead optimization pipelines.
Chemical Structure and Molecular Weight Analysis
The utility of 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid lies in its precise molecular architecture. It is a zwitterionic molecule at physiological pH, containing both a basic secondary amine and an acidic carboxylate group.
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The Azetidine Motif: The four-membered nitrogen heterocycle is characterized by high angle strain. Compared to larger homologues like pyrrolidine or piperidine, the azetidine nitrogen exhibits increased s-character in its lone pair, which slightly reduces its basicity (pKa ~9.5) while significantly lowering the overall lipophilicity of the molecule. This makes it an ideal bioisostere for larger amines when attempting to reduce a drug candidate's LogD[2][3].
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The Cyclohexane Linker: The cyclohexane ring acts as a conformationally restricted spacer. It projects the azetidine and carboxylic acid groups in defined spatial vectors (dependent on the cis/trans isomeric ratio), allowing for precise vectorization during structure-based drug design (SBDD).
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Molecular Weight (MW): At 183.25 g/mol , this compound is highly compliant with the "Rule of 3" for fragment-based drug discovery (FBDD). Its low molecular weight ensures that when incorporated into a larger drug scaffold, it does not disproportionately inflate the final molecule's mass, thereby preserving ligand efficiency (LE)[1].
Quantitative Physicochemical Data
The following table summarizes the core quantitative data and predicted physicochemical parameters critical for formulation and pharmacokinetic modeling.
| Parameter | Value | Causality / Implication for Drug Design |
| Chemical Name | 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid | Bifunctional handle for parallel library synthesis. |
| CAS Registry Number | 910442-38-5 | Unique identifier for chemical sourcing[1]. |
| Molecular Formula | C10H17NO2 | High sp3 carbon fraction (Fsp3 = 1.0). |
| Molecular Weight | 183.25 g/mol | Low MW preserves ligand efficiency during lead optimization. |
| Topological Polar Surface Area | ~49.3 Ų (Predicted) | Optimal for systemic circulation; tunable for CNS penetration. |
| Acidic pKa | ~4.5 (Carboxylic Acid) | Deprotonated at physiological pH (7.4). |
| Basic pKa | ~9.5 (Azetidine Nitrogen) | Protonated at physiological pH (7.4). |
| LogP (Calculated) | ~0.5 to 1.2 | Highly hydrophilic, promoting excellent aqueous solubility[3]. |
Pharmacokinetic Optimization Logic
The strategic choice to incorporate an azetidine ring rather than a piperidine or pyrrolidine ring is rooted in causality. As ring size decreases, the structural rigidity increases, which locks the molecule into a bioactive conformation and reduces the entropic penalty upon binding to a target protein[4]. Furthermore, the compact nature of the azetidine ring reduces the hydrophobic surface area, directly translating to enhanced aqueous solubility and improved oral bioavailability[5].
Fig 1: Logical flow demonstrating how azetidine integration improves pharmacokinetic profiles.
Experimental Protocols: Synthesis and Self-Validating Isolation
Handling and synthesizing amphoteric (zwitterionic) molecules requires specialized protocols. Standard silica gel chromatography often fails due to the irreversible binding of the highly polar zwitterion. The following methodology outlines a self-validating, step-by-step workflow for the synthesis and isolation of 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid.
Step-by-Step Methodology
Step 1: Ni-Catalyzed Cross-Electrophile Coupling
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Procedure: React tert-butyl 3-iodoazetidine-1-carboxylate with ethyl 4-iodocyclohexanecarboxylate in the presence of a Nickel catalyst (e.g., NiI2), a ligand (e.g., dtbbpy), and a terminal reductant (Mn powder) in DMA.
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Causality: Traditional organometallic reagents (like Grignards) are highly basic and can cause ring-opening of the strained azetidine. Cross-electrophile coupling operates under mild, reductive conditions, preserving the integrity of the 4-membered ring[5].
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Validation Check: Monitor via GC-MS. The disappearance of the iodine isotopes confirms the completion of the coupling event.
Step 2: Ester Saponification
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Procedure: Treat the resulting intermediate with LiOH in a THF/H2O (3:1) mixture at room temperature for 4 hours.
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Causality: LiOH provides mild basic hydrolysis. Using harsher conditions (like NaOH at reflux) risks epimerizing the stereocenter adjacent to the carboxylic acid on the cyclohexane ring.
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Validation Check: LC-MS analysis must show a mass shift corresponding to the loss of the ethyl group (-28 Da).
Step 3: Boc Deprotection
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Procedure: Dissolve the intermediate in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA) at 0°C. Stir for 2 hours.
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Causality: TFA cleanly cleaves the tert-butyloxycarbonyl (Boc) protecting group, liberating the basic azetidine nitrogen.
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Validation Check: 1H-NMR must confirm the complete disappearance of the intense 9-proton singlet at ~1.4 ppm.
Step 4: Zwitterion Isolation via Strong Cation Exchange (SCX)
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Procedure: Load the crude reaction mixture onto an SCX-2 cartridge. Wash extensively with Methanol to elute neutral and acidic impurities (including residual TFA). Elute the target compound using 2M Ammonia in Methanol.
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Causality: Because the product is a zwitterion, it will be protonated by the residual TFA and bind strongly to the sulfonic acid groups of the SCX resin. The ammonia wash deprotonates the resin, releasing the pure zwitterion. This step is critical; standard aqueous workups will result in total mass loss to the aqueous phase due to the compound's extreme hydrophilicity.
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Final Validation: High-Resolution Mass Spectrometry (HRMS) must confirm the exact mass of [M+H]+ at m/z 184.1332. 13C-NMR must show exactly 10 distinct carbon signals, confirming the structural integrity of the C10H17NO2 framework.
Fig 2: Self-validating synthetic workflow for the isolation of the target zwitterion.
Conclusion
4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid (CAS: 910442-38-5) represents a sophisticated, sp3-enriched building block for modern drug discovery. With a molecular weight of 183.25 g/mol , it offers an optimal balance of conformational rigidity and polarity. By understanding the causality behind its physicochemical properties and employing rigorous, self-validating synthetic protocols, medicinal chemists can effectively leverage this scaffold to design next-generation therapeutics with superior pharmacokinetic profiles.
References
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National Institutes of Health (NIH) / PubMed. "Azetidines in medicinal chemistry: emerging applications and approved drugs." Expert Opinion on Drug Discovery (2026). Available at:[Link]
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